molecular formula C4H5ClN6 B13715093 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine

7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B13715093
M. Wt: 172.57 g/mol
InChI Key: JRWDHBRVKDNPSN-UHFFFAOYSA-N
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Description

7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine is a high-purity chemical reagent designed for research and development applications, strictly for laboratory use. This compound features a triazolopyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. While specific studies on this exact analogue are limited in public literature, its structure is closely related to compounds investigated for targeting purinergic signaling pathways . The chloro and amine substituents on the fused heterocyclic system make it a versatile synthetic intermediate for further derivatization, particularly in the exploration of structure-activity relationships. Researchers value this core structure for its potential in various therapeutic areas. Triazolopyrimidine derivatives have been identified as key scaffolds in the development of antiviral agents, showing promise as inhibitors of influenza virus RNA-dependent RNA polymerase by disrupting the PA-PB1 protein-protein interaction . Furthermore, structurally similar triazolo[4,5-d]pyrimidine derivatives have been explored as purine receptor antagonists, indicating potential for research in neurological disorders such as Parkinson's disease . The chemical architecture is also relevant in the context of the Dimroth Rearrangement, a reaction useful for synthesizing and interconverting various biologically active heterocyclic systems . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C4H5ClN6

Molecular Weight

172.57 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C4H5ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h9,11H,(H3,6,7,8,10)

InChI Key

JRWDHBRVKDNPSN-UHFFFAOYSA-N

Canonical SMILES

C12=C(NNN1)N=C(N=C2Cl)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine

General Synthetic Strategy

The synthesis of fused triazolopyrimidines such as this compound typically involves:

  • Construction of the triazole ring.
  • Formation of the pyrimidine ring via cyclocondensation.
  • Introduction of the chloro substituent at the 7-position.
  • Amination at the 5-position.

The key step often involves the chlorination of a hydroxy-substituted triazolopyrimidine intermediate using phosphorus oxychloride (POCl3), followed by substitution with an amine to install the 5-amine group.

Specific Synthetic Routes

Chlorination and Amination via POCl3

A representative method for preparing 7-chloro derivatives of triazolopyrimidines involves chlorination of hydroxy-substituted precursors with POCl3. For example, chlorination of 7-hydroxy-triazolo[1,5-a]pyrimidine derivatives with POCl3 yields the corresponding 7-chloro compounds. Subsequent treatment with ammonia or substituted amines in solvents such as ethanol or DMF in the presence of potassium carbonate leads to the formation of 7-chloro-5-amine derivatives.

Step Reagents/Conditions Outcome
Condensation 3-amino-triazole + substituted ethyl acetoacetate in acetic acid or diethyl malonate in NaOEt/EtOH 7-hydroxy-triazolo[1,5-a]pyrimidine derivatives
Chlorination POCl3 7-chloro-triazolo[1,5-a]pyrimidine derivatives
Amination Substituted amines, EtOH/DMF, K2CO3 7-chloro-5-amine substituted triazolopyrimidines
Cyclocondensation Approach

An alternative approach involves cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-dicarbonyl compounds such as ethyl acetoacetate or diethyl malonate under reflux in acidic media (e.g., acetic acid). This forms the fused triazolopyrimidine ring system with hydroxy substituents, which can be converted to chloro derivatives by chlorination.

Pd-Catalyzed Reactions and Hydrogenation

In related triazolopyrimidine systems, palladium-catalyzed reactions have been employed to introduce amino and other substituents. For example, Pd-catalyzed coupling of chloropyridines with anilines followed by hydrogenation can yield diamines that cyclize to triazolopyrimidines. These intermediates can be further functionalized to introduce chloro and amino groups at desired positions.

Representative Example from Literature

  • Starting from 3-amino-1,2,4-triazole and ethyl acetoacetate, condensation in acetic acid produces 7-hydroxy-triazolo[1,5-a]pyrimidine.
  • Treatment with POCl3 converts the hydroxy group to a chloro substituent at the 7-position.
  • Reaction with ammonia or amines in ethanol/DMF with potassium carbonate furnishes the 7-chloro-5-amine derivative.

This method is efficient and widely used in the synthesis of various substituted triazolopyrimidines.

Research Findings and Analysis

  • Chlorination with phosphorus oxychloride is a reliable method for introducing the chloro substituent at the 7-position of triazolopyrimidines.
  • The amination step proceeds smoothly under mild basic conditions, typically using potassium carbonate in polar solvents, facilitating nucleophilic substitution at the 5-position.
  • Variations in the substituents on the triazole or pyrimidine rings can be introduced by selecting appropriate starting β-dicarbonyl compounds or amines, allowing for structural diversity.
  • Pd-catalyzed methodologies provide alternative routes to functionalized triazolopyrimidines but are more common in related systems rather than this exact compound.
  • The described synthetic routes are supported by multiple peer-reviewed publications, indicating robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine is C4H5ClN6, with a molecular weight of approximately 170.56 g/mol. The compound features a unique triazolopyrimidine framework that contributes to its reactivity and potential interactions with biological targets. The presence of chlorine at the 7-position enhances its biological activity by facilitating interactions with various enzymes and receptors.

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cellular proliferation. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects in vitro against breast cancer and leukemia cells .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

3. Anti-inflammatory Effects
In preclinical studies, this compound has demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This property makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .

Biochemical Mechanisms

The interaction of this compound with biological macromolecules has been a focus of research to elucidate its mechanisms of action. Studies have shown that it can act as an enzyme inhibitor by binding to active sites on target enzymes, thus altering their activity .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Antitumor Efficacy in Vivo : A study conducted on murine models revealed that treatment with this compound resulted in significant tumor regression compared to control groups. The study measured tumor size reduction and overall survival rates .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .
  • Inflammation Model : In a model of induced inflammation in rats, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Mechanism of Action

The mechanism of action of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Triazolopyrimidines

Compound Name Molecular Formula Substituents Bioactivity/Properties References
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine C₄H₃ClN₆ Cl at 7 Storage-sensitive; stability under study
7-(Benzyloxy)-1H-triazolo[4,5-d]pyrimidin-5-amine C₁₁H₁₀N₆O Benzyloxy at 7 Myeloperoxidase inhibitor (IC₅₀ = 0.5 µM)
7-Chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidin-5-amine C₅H₆ClN₆ Cl at 7, ethyl at 3 IR-characterized; no reported bioactivity
2,7-Dimethyl-oxazolo[4,5-d]pyrimidin-5-amine C₇H₈N₄O Methyl at 2 and 7 Anticancer, antiviral (in vitro)

Key Findings and Implications

  • Substituent Effects : Chloro groups at position 7 are common in both triazolopyrimidines and oxazolopyrimidines, but bioactivity varies with the heterocyclic core. For instance, triazolopyrimidines target peroxidases, while oxazolopyrimidines modulate lipid-metabolizing enzymes .
  • Stability Concerns : The target compound’s sensitivity to storage conditions suggests a need for formulation optimization compared to more stable analogues like 2,7-dimethyl-oxazolo derivatives .

Biological Activity

7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique triazolopyrimidine framework contributes to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and data.

  • Molecular Formula : C4_4H5_5ClN6_6
  • Molecular Weight : Approximately 170.56 g/mol
  • CAS Number : 88780-84-1

Antitumor Activity

Recent studies have highlighted the compound's potential as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a critical role in cancer progression. For instance, a study demonstrated that compound 27 (a derivative of the triazolo[4,5-d]pyrimidine series) exhibited an IC50_{50} of 0.564 μM against LSD1, significantly inhibiting cell migration in MGC-803 gastric cancer cells . The structure–activity relationship (SAR) studies indicated that specific substitutions on the triazolo[4,5-d]pyrimidine scaffold enhance its inhibitory potency against LSD1.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A comparative analysis with structurally similar compounds revealed that certain derivatives possess significant antibacterial effects. For example, analogs with modifications at the 7-position demonstrated enhanced activity against various bacterial strains, indicating the importance of structural variations in optimizing antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through its effects on cyclooxygenase (COX) enzymes. In vitro studies reported that derivatives of this compound effectively suppressed COX-2 activity with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib . This suggests that modifications to the triazolo[4,5-d]pyrimidine structure can lead to compounds with potent anti-inflammatory effects.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

Compound NameStructureNotable Activities
Compound 27Triazolo[4,5-d]pyrimidine derivativeLSD1 inhibitor (IC50_{50} = 0.564 μM)
Thiazolo[4,5-d]pyrimidinesSulfur substitutionAntibacterial activity
7-Methylthiazolo[4,5-d]pyrimidineMethyl substitution at 7-positionAntimicrobial effects

Case Studies

  • Inhibition of Cancer Cell Migration : In a study involving MGC-803 cells treated with compound 27, researchers observed a dose-dependent decrease in cell migration and an accumulation of H3K4me2, indicating effective inhibition of LSD1 activity .
  • Anti-inflammatory Efficacy : Compounds derived from this scaffold were tested in carrageenan-induced paw edema models and showed significant reductions in inflammation markers compared to controls .

Q & A

Q. What are the optimal synthetic routes for 7-chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions starting from pyrimidine or triazole precursors. Key steps include halogenation (chlorination at position 7) and amine group introduction at position 4. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact yield and purity. For example, using ethyl orthoformate and concentrated HCl under reflux can facilitate cyclization, but side reactions (e.g., over-oxidation) may occur if stoichiometry is not tightly controlled . Optimization via Design of Experiments (DoE) methodologies, such as factorial designs, can systematically identify critical parameters .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the fused triazole-pyrimidine ring system and substituent positions. For instance, the chlorine atom at position 7 induces distinct deshielding effects on adjacent protons .
  • IR Spectroscopy : Peaks near 1090 cm1^{-1} (C-Cl stretching) and 3300–3500 cm1^{-1} (N-H stretching) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C5_5H5_5ClN6_6) and fragmentation patterns .

Q. How does solubility in organic solvents influence its applicability in biological assays?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water. Pre-formulation studies using co-solvents (e.g., PEG 400) or micellar encapsulation can enhance bioavailability for in vitro testing. Solubility data for analogous compounds suggest logP values ~1.5–2.0, indicating moderate lipophilicity .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the chloro substituent in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for substitution at position 6. For example, the chloro group’s electron-withdrawing nature increases susceptibility to attack by nucleophiles like amines or thiols. Molecular electrostatic potential (MEP) maps highlight electrophilic regions, guiding synthetic modifications .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent concentrations). A meta-analysis approach is recommended:

  • Normalize data using IC50_{50} values adjusted for solvent interference.
  • Apply multivariate regression to identify confounding variables (e.g., pH, serum content).
  • Validate findings via orthogonal assays (e.g., SPR binding vs. cellular viability) .

Q. What strategies improve regioselectivity in derivatization reactions targeting the triazole ring?

  • Directing Groups : Introducing temporary protecting groups (e.g., Boc on the amine) can steer electrophilic attacks to specific positions.
  • Catalytic Control : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) selectively functionalize the triazole ring without disrupting the pyrimidine core .

Q. How can in silico screening prioritize derivatives for antimicrobial activity?

Structure-based virtual screening (SBVS) against microbial targets (e.g., dihydrofolate reductase) using docking software (AutoDock Vina, Schrödinger) identifies high-affinity candidates. Pharmacophore models should emphasize hydrogen-bonding motifs (amine and triazole) and hydrophobic contacts (chlorine and ethyl groups) .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityEvidence Source
Temperature80–100°CHigher temps reduce byproducts
SolventDMF or EtOH/H2_2OPolar solvents enhance cyclization
CatalystPd(OAc)2_2Improves cross-coupling efficiency

Table 2: Common Analytical Challenges and Solutions

ChallengeResolution Method
Overlapping NMR peaks2D NMR (COSY, HSQC) for unambiguous assignment
Low MS ionization efficiencyDerivatization with trifluoroacetyl groups

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